
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as DMBX and is synthesized through a multi-step process involving various chemical reactions.
作用機序
The mechanism of action of DMBX involves the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting this enzyme, DMBX disrupts the normal functioning of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
DMBX has been shown to exhibit several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of various signaling pathways. Furthermore, DMBX has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using DMBX in lab experiments is its potent cytotoxic effects against cancer cells. Furthermore, DMBX exhibits low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using DMBX in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the research on DMBX, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as drug delivery and imaging, and the investigation of its mechanism of action in more detail. Furthermore, the development of DMBX derivatives with improved potency and selectivity against cancer cells is also an area of interest for future research.
Conclusion:
In conclusion, 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one, or DMBX, is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly as an anticancer agent. The synthesis of DMBX involves a complex multi-step process, and its mechanism of action involves the inhibition of topoisomerase II. Further research on DMBX is necessary to explore its full potential and develop more efficient synthesis methods and derivatives with improved potency and selectivity against cancer cells.
合成法
The synthesis of DMBX involves the condensation of 3-ethyl-4,8-dimethylcoumarin with ethyl acetoacetate, followed by the reaction with 3,3-dimethylbutyraldehyde. The final compound is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
DMBX has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that DMBX exhibits potent cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. Furthermore, DMBX has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
特性
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-7-13-11(2)14-8-9-15(12(3)17(14)23-18(13)21)22-10-16(20)19(4,5)6/h8-9H,7,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXTUXDJOTWMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C(C)(C)C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)
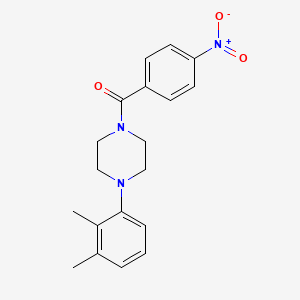
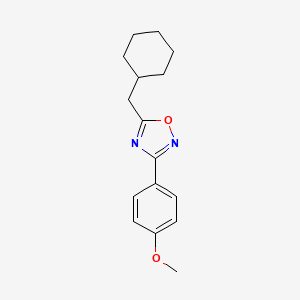
![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)
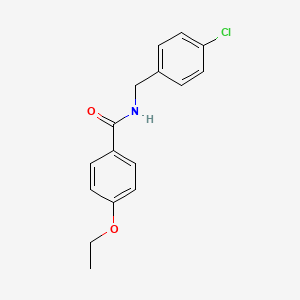

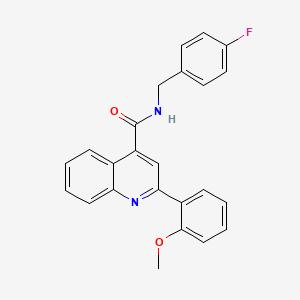

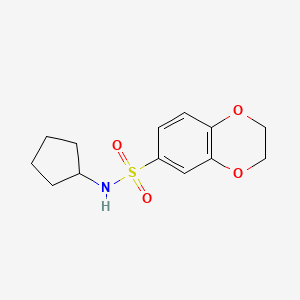
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5863552.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)